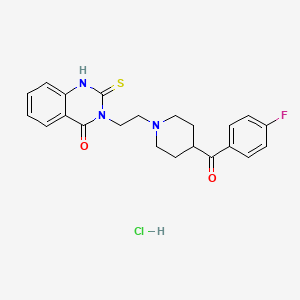

Altanserin hydrochloride

Übersicht

Beschreibung

This compound is primarily used in neuroimaging studies, particularly in positron emission tomography (PET) scans, to visualize and quantify serotonin 2A receptors in the brain . The chemical formula of altanserin hydrochloride is C22H22FN3O2S · HCl · xH2O, and its molecular weight is 447.95 g/mol (anhydrous basis) .

Vorbereitungsmethoden

Die Synthese von Altanserinhydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Quinazolinon-Struktur. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Quinazolinon-Kerns: Die Synthese beginnt mit der Herstellung von 2-Thioxo-4(1H)-quinazolinon.

Einführung des Piperidin-Restes:

Industrielle Produktionsverfahren für Altanserinhydrochlorid sind nicht weit verbreitet, aber sie folgen wahrscheinlich ähnlichen Syntheserouten mit Optimierungen für die Produktion im großen Maßstab.

Analyse Chemischer Reaktionen

Key Observations

-

Solvent system : DMSO facilitates high-temperature NAS without decomposition .

-

Byproducts : Polar metabolites during purification are minimized via SepPak cartridges .

Metabolic Pathways

Altanserin undergoes hepatic metabolism, primarily via ketone reduction and N-dealkylation .

Ketone Reduction

-

Product : Altanserinol (3-(2-(4-(4-fluorophenyl)hydroxymethylpiperidin-1-yl)ethyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone) .

-

Mechanism : NADPH-dependent reduction of the benzoyl ketone to a secondary alcohol .

N-Dealkylation

Key Observations

-

Plasma stability : 74% ± 6% intact [18F]altanserin remains after 2 hours .

-

Brain penetration : Metabolites cross the blood-brain barrier but lack receptor affinity .

Receptor-Binding Specificity

Altanserin’s selectivity for 5-HT2A receptors is influenced by its intact structure:

| Receptor | Ki (nM) | Selectivity Ratio (vs. 5-HT2A) | Source |

|---|---|---|---|

| 5-HT2A | 0.13 | 1 | |

| α1-Adrenergic | 4.55 | 35-fold lower | |

| 5-HT2C | 40 | 308-fold lower | |

| D2 Dopamine | 62 | 477-fold lower |

Wissenschaftliche Forschungsanwendungen

Neuroimaging Studies

Positron Emission Tomography (PET) Scans

Altanserin hydrochloride is extensively used as a radioligand in PET imaging to visualize and quantify 5-HT2A receptors in the brain. Its high binding affinity (Ki value of 0.13 nM) for the 5-HT2A receptor makes it an ideal candidate for studying serotonin receptor distribution and density.

Case Study: Validation of [18F]Altanserin Binding

In a study validating the use of [18F]altanserin, researchers demonstrated its suitability for imaging 5-HT2A receptors in rat models. The study assessed the specific binding and reversibility of [18F]altanserin, confirming its effectiveness in quantifying receptor availability in various brain regions (Lemaire et al., 1991; Kristiansen et al., 2005) .

Pharmacological Studies

Role in Neurological Disorders

This compound is used to investigate the role of serotonin 2A receptors in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety disorders. By blocking these receptors, researchers can elucidate the mechanisms underlying these conditions.

Case Study: Frontal Serotonin2A Receptor Binding in Schizophrenia

A study published in JAMA Psychiatry explored decreased frontal serotonin 2A receptor binding in patients with schizophrenia using [18F]altanserin. The findings suggested that alterations in serotonin signaling may contribute to the pathophysiology of schizophrenia, highlighting the importance of serotonin receptors in mental health research .

Drug Development

Reference Compound for New Drugs

This compound serves as a reference compound in the development of new drugs targeting serotonin 2A receptors. Its selective antagonism allows researchers to explore potential therapeutic agents that modulate serotonin signaling pathways.

Comparison Table: Compounds Related to this compound

| Compound Name | Type | Receptor Affinity | Unique Features |

|---|---|---|---|

| Ketanserin | Antagonist | 5-HT2A, α1 | Primarily used for hypertension treatment |

| Ritanserin | Antagonist | 5-HT2A | Exhibits anxiolytic properties |

| Clozapine | Atypical Antipsychotic | Multiple receptors | Efficacious in treatment-resistant schizophrenia |

Altanserin's unique selectivity for the 5-HT2A receptor enhances its utility in pharmacological studies and clinical research settings.

Research on Serotonin Release Mechanisms

Understanding Serotonin Dynamics

Researchers utilize this compound to investigate serotonin release mechanisms by selectively blocking the 5-HT2 receptors. This application aids in understanding how serotonin influences cellular functions across various tissues and brain regions.

Wirkmechanismus

Altanserin hydrochloride exerts its effects by binding to the serotonin 2A receptors, thereby blocking the action of serotonin at these sites . This antagonistic action helps in visualizing the receptors during PET scans and provides insights into the role of serotonin in various brain functions and disorders .

Vergleich Mit ähnlichen Verbindungen

Altanserinhydrochlorid wird mit anderen Serotonin-2A-Rezeptorantagonisten verglichen, wie z. B.:

Volinanserin (MDL-100,907): Ein Radioligand, der in der PET-Bildgebung verwendet wird und ähnliche Bindungseigenschaften wie Altanserin aufweist.

Setoperon: Eine weitere Verbindung, die in der PET-Bildgebung von Serotonin-2A-Rezeptoren verwendet wird.

Altanserinhydrochlorid ist aufgrund seiner hohen Selektivität und Bindungsaffinität für Serotonin-2A-Rezeptoren einzigartig und somit ein wertvolles Werkzeug in neurobildgebenden Studien .

Biologische Aktivität

Altanserin hydrochloride is a potent and selective antagonist of the serotonin 5-HT2A receptor, making it a valuable compound in neuropharmacological research. Its chemical structure and properties facilitate its role in various biological activities, particularly in understanding serotonin signaling pathways and their implications in neuropsychiatric disorders.

- Chemical Name: 3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone hydrochloride

- Molecular Formula: C₁₈H₁₈ClN₃O

- CAS Number: 1135280-78-2

- Purity: ≥98% (HPLC)

Altanserin exhibits high affinity for the 5-HT2A receptor with a Ki value of approximately 0.13 nM, indicating its potency as an antagonist. By blocking this receptor, altanserin inhibits serotonin-induced signaling pathways, which are implicated in various neuropsychiatric conditions such as schizophrenia and depression .

Biological Applications

1. Neuropharmacological Studies:

- Altanserin is extensively used in research to investigate the role of serotonin in mood regulation and perception. Its selective antagonism allows researchers to study the downstream effects of serotonin signaling in different brain regions .

2. Imaging Techniques:

- The compound is utilized in positron emission tomography (PET) imaging to assess 5-HT2A receptor availability in both cortical and subcortical regions. This application aids in understanding the pathophysiology of psychiatric disorders by visualizing receptor binding in vivo .

3. Serotonin Release Studies:

- By blocking 5-HT2 receptors, altanserin helps researchers evaluate the capacity of neuronal tissues to release serotonin, thus elucidating mechanisms that regulate serotonin dynamics .

Study on Schizophrenia

In a study involving antipsychotic-naive schizophrenic patients, altanserin labeled with fluorine-18 was used to measure serotonin 2A receptor binding. The results indicated variations in receptor availability, suggesting a complex relationship between serotonin signaling and schizophrenia symptoms .

Antidepressant Effects

Research has shown that long-term administration of antidepressants can lead to down-regulation of brain serotonin 2 receptors. In one study, patients treated with desipramine exhibited decreased binding of altanserin to 5-HT2 receptors, highlighting the potential for altanserin to serve as a biomarker for treatment response in depressive disorders .

Comparative Binding Affinity Table

| Receptor Type | Ki Value (nM) |

|---|---|

| 5-HT2A | 0.13 |

| 5-HT2C | 4.55 |

| D2 | 40 |

| α1 | 62 |

| 5-HT1A | 1570 |

Eigenschaften

IUPAC Name |

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2S.ClH/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;/h1-8,16H,9-14H2,(H,24,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPPLMAMMZZOEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042592 | |

| Record name | Altanserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135280-78-2 | |

| Record name | Altanserin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135280782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altanserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTANSERIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUL9717F5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.